molecular formula C6H7ClN2O B2872397 (5-Amino-2-chloropyridin-4-yl)methanol CAS No. 1227583-24-5

(5-Amino-2-chloropyridin-4-yl)methanol

Cat. No.: B2872397
CAS No.: 1227583-24-5
M. Wt: 158.59
InChI Key: KGXIGQQKEOXLLS-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of natural products and synthetic compounds. google.comtdcommons.orggoogle.com Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the pyridine ring not only influences the ring's electronic properties but also provides a site for hydrogen bonding and coordination with biological targets, making pyridine a "privileged scaffold" in medicinal chemistry. google.comtdcommons.org The versatility of the pyridine ring allows for its functionalization at various positions, leading to a diverse chemical space for drug discovery and optimization. google.com

Significance and Research Trajectory of Aminochloropyridine Systems

The combination of amino and chloro substituents on a pyridine ring, as found in aminochloropyridine systems, offers a unique set of reactive sites for further chemical transformations. The amino group can act as a nucleophile or be modified to form a wide range of functional groups, while the chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various substituents. This dual reactivity makes aminochloropyridines valuable intermediates in the synthesis of more complex molecules. Research in this area has focused on developing efficient synthetic methods for their preparation and exploring their utility as precursors to biologically active compounds and functional materials.

Structural Framework of (5-Amino-2-chloropyridin-4-yl)methanol

The structural framework of this compound is characterized by a pyridine ring substituted with three key functional groups. The positioning of these groups dictates the molecule's chemical reactivity and potential for intermolecular interactions. The amino group at position 5, the chlorine atom at position 2, and the hydroxymethyl group at position 4 each offer distinct opportunities for chemical modification.

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 1227583-24-5
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
SMILES C1=C(C(=CN=C1Cl)N)CO

Overview of Research Areas Pertaining to this compound and its Analogues

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader class of aminochloropyridine derivatives has garnered significant interest. Research involving analogous structures suggests that this compound is a valuable intermediate in several key areas:

Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors and other targeted therapies. The amino and chloro groups provide handles for constructing more complex molecules that can interact with specific biological targets.

Agrochemicals: The pyridine scaffold is present in many pesticides and herbicides. The specific substitution pattern of this compound could be leveraged to develop new crop protection agents.

Materials Science: Pyridine derivatives are used in the development of functional materials, such as polymers and dyes. The reactive sites on this compound could be utilized to incorporate this unit into larger macromolecular structures.

Properties

IUPAC Name

(5-amino-2-chloropyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXIGQQKEOXLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Amino 2 Chloropyridin 4 Yl Methanol and Its Structural Analogues

Retrosynthetic Strategies for the (5-Amino-2-chloropyridin-4-yl)methanol Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, highlighting the key bond formations required for its assembly. The primary disconnection strategy involves the simplification of the hydroxymethyl group at the C4 position. This leads to a precursor such as a pyridine-4-carboxylic acid or its corresponding ester. This precursor already contains the desired amino and chloro substituents.

Further disconnection of the amino and chloro groups from the pyridine (B92270) ring points towards a more fundamental pyridine core. This suggests a synthetic strategy that involves the sequential or concerted introduction of these functional groups onto a pre-existing pyridine ring. Key synthons in this approach would be derivatives of 4-picoline or isonicotinic acid, which can be functionalized through electrophilic and nucleophilic substitution reactions.

An alternative retrosynthetic approach could involve the construction of the pyridine ring itself from acyclic precursors. This would entail a cyclization reaction where the substituents are introduced at the appropriate positions on the acyclic chains before ring formation. This strategy, while potentially more complex, offers a high degree of flexibility in the placement of functional groups.

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the late-stage introduction of the hydroxymethyl group or the manipulation of functional groups on a pre-functionalized pyridine core.

Reductive Transformations of Pyridine Carboxylate Precursors to Pyridylmethanols

A prevalent and effective method for the synthesis of pyridylmethanols is the reduction of the corresponding pyridine carboxylates. While a direct synthesis for this compound via this route is not extensively documented in publicly available literature, the synthesis of a structurally similar compound, (2-Amino-pyridin-4-yl)-methanol, provides a strong procedural precedent. In this synthesis, Methyl 2-aminopyridine-4-carboxylate is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction typically proceeds under reflux conditions to afford the desired pyridylmethanol in good yield.

This methodology can, in principle, be applied to a suitably substituted precursor like methyl 5-amino-2-chloro-4-pyridinecarboxylate. The successful application of this method would hinge on the chemoselective reduction of the ester in the presence of the chloro and amino functionalities.

PrecursorReducing AgentSolventProduct
Methyl 2-aminopyridine-4-carboxylateLithium Aluminum HydrideTetrahydrofuran(2-Amino-pyridin-4-yl)-methanol
Hypothetical: Methyl 5-amino-2-chloro-4-pyridinecarboxylateLithium Aluminum HydrideTetrahydrofuranThis compound

Functional Group Interconversions on Pyridine Ring Systems

Functional group interconversion represents another viable strategy for the synthesis of this compound. This approach would involve starting with a pyridine ring that already possesses some of the required substituents and then chemically modifying them to achieve the target structure.

For instance, a precursor such as 5-amino-2-chloro-4-methylpyridine could be subjected to oxidation of the methyl group to a hydroxymethyl group. This transformation can be challenging due to the potential for over-oxidation to the corresponding aldehyde or carboxylic acid. Careful selection of oxidizing agents and reaction conditions would be critical for success.

Alternatively, a precursor bearing a halogen at the 4-position, such as 5-amino-2,4-dichloropyridine, could undergo a nucleophilic substitution reaction with a hydroxide (B78521) source or a protected methanol (B129727) equivalent. However, the reactivity of the C4-chloro group would need to be sufficiently higher than the C2-chloro group to ensure regioselectivity.

Preparation of Key Aminochloropyridine Intermediates

Synthesis of 5-Amino-2-chloropyridine (B41692) as a Precursor

A key and versatile intermediate for the synthesis of the target molecule is 5-Amino-2-chloropyridine. A common and efficient method for its preparation is the reduction of 2-chloro-5-nitropyridine. guidechem.com This reaction is typically carried out using iron powder in acetic acid at room temperature, with the reaction temperature often rising to around 80°C. guidechem.com After the reaction is complete, the product can be isolated by filtration, concentration, and extraction to yield 5-Amino-2-chloropyridine as a solid. guidechem.com

Starting MaterialReagentsConditionsProductYield
2-Chloro-5-nitropyridineIron powder, Acetic acidRoom temperature, then 40-50°C for 2 hours5-Amino-2-chloropyridine96% guidechem.com

Chlorination and Amination Strategies for Pyridine Core Functionalization

The functionalization of the pyridine core through chlorination and amination reactions is fundamental to accessing the necessary intermediates. Various methods have been developed to achieve regioselective substitution on the pyridine ring.

Chlorination: The direct chlorination of aminopyridines can be challenging due to the activating nature of the amino group, which can lead to multiple chlorination products. However, by performing the chlorination in a strongly acidic medium, the amino group is protonated, deactivating it and directing the chlorination to specific positions. For example, the chlorination of 2-aminopyridine (B139424) in a strongly acidic medium can selectively yield 2-amino-5-chloropyridine (B124133).

Amination: The introduction of an amino group onto a pre-chlorinated pyridine ring is another important strategy. This is often achieved through nucleophilic aromatic substitution (SNA) reactions, where a chlorine atom is displaced by an amine source. The reactivity of the chloro-substituted pyridine towards amination is influenced by the position of the chlorine atom and the presence of other electron-withdrawing or -donating groups on the ring.

Formation of Pyridinemethanol Derivatives

The synthesis of pyridinemethanol derivatives, key structural motifs in medicinal chemistry, can be achieved through various reductive and C-C bond-forming strategies. nih.govresearchgate.net A primary method involves the reduction of corresponding pyridine carboxylic acids, esters, or aldehydes. For instance, the synthesis of (2-Amino-pyridin-4-yl)-methanol has been accomplished by the reduction of methyl 2-aminoisonicotinate using a powerful reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (THF). chemicalbook.com This type of transformation is fundamental for converting carboxy or ester functionalities into the required hydroxymethyl group.

Another common approach is the functionalization of picolines (methylpyridines). A patented method for synthesizing 2-pyridinemethanol (B130429) starts with 2-picoline, which is first oxidized to 2-pyridine N-oxide. google.com This intermediate is then acylated with acetic anhydride (B1165640) to form acetic acid-2-picolyl ester, which is subsequently hydrolyzed to yield the final 2-pyridinemethanol product. google.com Furthermore, the addition of Grignard reagents to pyridine N-oxides provides a route to 2-substituted pyridines, which can be further manipulated to introduce the methanol group. organic-chemistry.org These methods highlight the versatility of starting materials and reaction pathways available for accessing pyridinemethanol cores.

Starting MaterialReagent(s)ProductReference
Methyl 2-aminoisonicotinateLithium aluminum hydride, THF(2-Amino-pyridin-4-yl)-methanol chemicalbook.com
2-Picoline1. Acid, Oxidant 2. Acetic anhydride 3. Base2-Pyridinemethanol google.com
Pyridine N-oxidesGrignard reagents, then Acetic anhydride2-Substituted Pyridines organic-chemistry.org
4-Pyridinecarboxylic acid derivativesSodium borohydride, Lithium chloride4-Pyridinemethanol google.com

Contemporary Synthetic Approaches for Pyridine Functionalization

Modern organic synthesis has introduced a range of powerful techniques for the functionalization of pyridine rings, enabling the construction of complex, highly substituted derivatives. These methods offer significant advantages over classical approaches in terms of efficiency, selectivity, and functional group tolerance.

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-N bonds, and they have been extensively applied to the functionalization of aminopyridines. dntb.gov.uaeie.gr The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is particularly prominent. youtube.com This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. snnu.edu.cnnih.govresearchgate.net

In the context of aminopyridines, these compounds can serve as key building blocks for more complex structures like azaindoles and imidazopyridines. dntb.gov.ua The presence of the amino group can influence the electronic properties of the pyridine ring and may require careful optimization of reaction conditions, including the choice of catalyst, ligand, and base. dntb.gov.uarsc.org For example, the Suzuki-Miyaura cross-coupling of aryl chlorides, including hetaryl chlorides, has been successfully demonstrated using potassium Boc-protected aminomethyltrifluoroborate, showcasing the reaction's utility in creating aminomethylated aromatic structures. nih.gov However, the efficiency of coupling with 2-halopyridines can sometimes be lower due to the formation of stable dimeric palladium species that may inhibit the catalytic cycle. nih.gov

The development of specialized ligands, such as bulky phosphines, has been crucial in expanding the scope of these reactions, enabling the coupling of even challenging substrates. snnu.edu.cnnih.gov These catalytic systems have revolutionized the synthesis of biaryl and heteroaryl-aryl motifs, which are prevalent in pharmaceuticals. snnu.edu.cn

Table of Suzuki-Miyaura Coupling Components and Conditions:

Component Description Examples Reference
Catalyst Typically a Palladium(0) source, often generated in situ from a Pd(II) precatalyst. Pd(OAc)₂, PdCl₂(dppf) youtube.comnih.gov
Ligand Phosphine-based ligands are common, stabilizing the metal center and facilitating the catalytic cycle. SPhos, XPhos, Triphenylphosphine youtube.comnih.gov
Base Required to activate the organoboron species. K₂CO₃, K₃PO₄, Cs₂CO₃ nih.gov
Organoboron Reagent Boronic acids or boronic esters. Arylboronic acids, Potassium aminomethyltrifluoroborate researchgate.netnih.gov

| Halide/Electrophile | Aryl or hetaryl halides (Cl, Br, I) or triflates. | 4-Chlorobenzonitrile, 2-Chloropyridine (B119429) | nih.gov |

The construction of the pyridine ring itself is a fundamental aspect of synthesizing derivatives like this compound. Modern cyclization and heteroannulation strategies offer direct access to polysubstituted pyridines from simple, readily available precursors. acs.org

One-step methods, such as the conversion of N-vinyl or N-aryl amides into pyridines, provide a convergent approach. This transformation involves amide activation with an agent like trifluoromethanesulfonic anhydride, followed by the addition of a π-nucleophile (e.g., an alkyne) and subsequent annulation to form the pyridine ring. organic-chemistry.orgorganic-chemistry.org

Another powerful strategy is the [2+2+2] cycloaddition of nitriles with two alkyne molecules, often catalyzed by transition metals, which allows for the assembly of multisubstituted pyridines. acs.org To avoid the use of expensive or contaminating metals, transition-metal-free cyclization pathways are also being developed. acs.org For instance, a proposed mechanism involves the nucleophilic addition of a deprotonated alkyne to a nitrile, followed by a series of steps including 1,4-addition, isomerization, and a 6-exo-dig cyclization to furnish the pyridine product. acs.org Multicomponent reactions (MCRs) are particularly efficient, combining several starting materials in a single pot to generate complex products. The synthesis of 2-aminopyridine derivatives can be achieved through an MCR involving enaminones, malononitrile, and primary amines under solvent-free conditions. nih.gov

Electrochemical synthesis is emerging as a green and powerful alternative to traditional chemical methods. By using electricity to drive reactions, it often avoids the need for harsh chemical oxidants or reductants, leading to cleaner reaction profiles and higher atom economy. researchgate.net

In pyridine chemistry, electrochemical methods have been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and various amines. rsc.org This process can be performed in an aqueous medium using potassium iodide (KI) as both a mediator and an electrolyte, generating pyridine acyl radicals in situ under mild conditions. rsc.org Another application is the electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines, where ammonium (B1175870) thiocyanate (B1210189) serves as both the electrolyte and the source of the cyanide group. rsc.org This method proceeds through a cascade of reactions including the formation of an imine, nucleophilic attack, and subsequent anodic oxidation and cyclization. rsc.org These examples demonstrate the potential of electrochemistry to enable novel transformations and provide sustainable pathways for the synthesis of complex pyridine derivatives.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods. rsc.org This technology is based on the efficient absorption of microwave energy by polar molecules, leading to rapid and uniform heating. rsc.orgresearchgate.net

In pyridine synthesis, MAOS has been successfully applied to classical reactions like the Bohlmann-Rahtz pyridine synthesis. organic-chemistry.org This method allows for the one-pot synthesis of tri- or tetrasubstituted pyridines from an enamine (like ethyl β-aminocrotonate) and an alkynone at high temperatures (e.g., 170°C), achieving superior yields in minutes compared to hours with conventional heating. researchgate.netorganic-chemistry.org The efficiency of these reactions can be further enhanced by catalysts or by conducting them in polar solvents. organic-chemistry.org

Microwave irradiation is also beneficial for preparing pyridine-containing polymers, such as polyimides. royalsocietypublishing.org The microwave-assisted one-step polycondensation of a diamine containing a pyridyl group with various dianhydrides results in polymers with high thermal stability. royalsocietypublishing.org The rapid and efficient heating provided by microwaves facilitates polymerization processes that might be sluggish or lead to side reactions under conventional conditions. royalsocietypublishing.orgresearchgate.net The application of MAOS is a key strategy for accelerating the development of novel pyridine-based materials and molecules. rsc.org

Comparison of Conventional vs. Microwave-Assisted Bohlmann-Rahtz Synthesis:

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Hours to days (two-step process) 10-20 minutes (one-pot) researchgate.netorganic-chemistry.org
Temperature High temperatures required for cyclodehydration 170°C researchgate.netorganic-chemistry.org
Yield Generally lower Superior yields (up to 98%) organic-chemistry.org
Procedure Typically a two-step isolation of intermediate Single synthetic step researchgate.netorganic-chemistry.org

| Efficiency | Less energy efficient | More energy efficient, faster heating rates | researchgate.net |

Chemical Reactivity and Derivatization Strategies for 5 Amino 2 Chloropyridin 4 Yl Methanol

Transformations Involving the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is susceptible to a range of transformations, most notably oxidation, etherification, and esterification, enabling its conversion into other important functional groups.

Oxidation Reactions of the Primary Alcohol

The primary alcohol in (5-Amino-2-chloropyridin-4-yl)methanol can be selectively oxidized to form either the corresponding aldehyde (5-amino-2-chloropyridine-4-carbaldehyde) or carboxylic acid (5-amino-2-chloropyridine-4-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehyde : Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for the oxidation of benzylic and allylic alcohols to their corresponding aldehydes without further oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid : Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or potassium dichromate (K₂Cr₂O₇). The existence of 5-amino-2-chloropyridine-4-carboxylic acid as a commercially available chemical intermediate confirms the viability of this oxidation process. orgsyn.org

Table 1: Representative Oxidation Reactions for Primary Alcohols

Product Typical Reagents Conditions
Aldehyde Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC) Typically in a non-polar solvent like dichloromethane (B109758) (DCM) at room temperature.
Carboxylic Acid Potassium Permanganate (KMnO₄), Jones Reagent Often requires heating in an aqueous or acidic medium.

Etherification and Esterification Reactions

The hydroxyl group can readily undergo etherification and esterification to produce a variety of derivatives.

Etherification : The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide. Alternatively, acid-catalyzed condensation with another alcohol can be used. Transition metal-free SNAr-type etherification with allyl alcohols has also been reported for chloroheteroarenes, suggesting a potential pathway for derivatization. nih.gov

Esterification : Ester derivatives can be synthesized through the reaction of the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. chemicalbook.com For instance, the esterification of a similar carboxylic acid was achieved by refluxing in methanol (B129727) with sulfuric acid as a catalyst. chemicalbook.com A facile method for preparing amino acid methyl esters using trimethylchlorosilane (TMSCl) in methanol at room temperature has also been demonstrated, a technique that could be applicable here. nih.gov

Reactions at the Amino Group

The nucleophilic amino group at the C5 position is a key site for derivatization, readily participating in acylation, sulfonylation, and condensation reactions.

Acylation and Sulfonylation Reactions

The primary amino group can be acylated by reacting with acid chlorides or anhydrides to form amides. For example, the acylation of various aminopyridines with anhydrides proceeds chemoselectively at the exocyclic amino group. A general method for the synthesis of 2-chloro-N-arylacetamides involves dissolving the aminophenol in acetic acid, followed by the addition of chloroacetyl chloride. This suggests that this compound could be similarly acylated to yield N-(2-chloro-4-(hydroxymethyl)pyridin-5-yl)acetamide and related amide derivatives.

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride in the presence of a base to form a sulfonamide. These reactions are fundamental in medicinal chemistry for the synthesis of sulfa drugs and other biologically active molecules.

Table 2: Acylation of Aminopyridine Derivatives

Reactant 1 Reactant 2 Product Type Reference
2-Aminopyridine (B139424) Chloroacetyl chloride N-acyl acetamide
4-Aminophenol Chloroacetyl chloride N-acyl acetamide
3-Aminopyridine Endic anhydride (B1165640) Amido acid

Condensation Reactions Leading to Schiff Bases and their Cycloaddition Derivatives (e.g., 4-thiazolidinone (B1220212) analogues)

The primary amino group of this compound can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction typically involves refluxing the amine and the carbonyl compound in a suitable solvent, often with acid catalysis.

These Schiff bases are valuable intermediates for synthesizing more complex heterocyclic systems. A particularly notable application is in the synthesis of 4-thiazolidinone analogues. The imine bond of the Schiff base can undergo a [2+3] cyclocondensation reaction with a thiol-containing compound, such as thioglycolic acid. This reaction proceeds via nucleophilic attack of the sulfur on the imine carbon, followed by intramolecular cyclization to form the five-membered 4-thiazolidinone ring. This method is a widely used strategy for creating libraries of biologically active molecules.

Reactivity of the Chlorine Atom on the Pyridine (B92270) Ring

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the C2 and C6 positions towards nucleophilic attack. This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles.

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride leaving group restores the aromaticity and yields the substituted product.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, 2-chloropyridines are known to react with amines, often requiring heat, to form 2-aminopyridine derivatives. The reactivity can be influenced by other substituents on the ring; both the amino and hydroxymethyl groups on this compound could modulate the electronic properties of the ring and thus affect the rate and feasibility of substitution. Furthermore, 5-Amino-2-chloropyridine (B41692) is known to undergo Suzuki-Miyaura coupling, indicating the chlorine atom can also participate in transition-metal-catalyzed cross-coupling reactions to form C-C bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyridines. In the case of this compound, the chlorine atom at the C2 position is susceptible to displacement by various nucleophiles. The pyridine ring itself is electron-deficient, which facilitates nucleophilic attack, a process that is further influenced by the electronic effects of the other substituents.

The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring. The rate and feasibility of SNAr reactions on 2-chloropyridines are significantly influenced by the nature of the nucleophile and the presence of other activating or deactivating groups on the ring. For instance, the presence of electron-withdrawing groups can further enhance the reactivity of the pyridine ring towards nucleophilic attack.

In the context of this compound, the amino and hydroxymethyl groups can influence the electronic properties of the pyridine ring. While the amino group is generally considered an electron-donating group, its effect on the SNAr reactivity at the C2 position is complex and can be influenced by reaction conditions.

Common nucleophiles employed in SNAr reactions with 2-chloropyridines include amines, alkoxides, and thiols. The reaction with amines, for example, provides a direct route to 2-aminopyridine derivatives. The reaction conditions typically involve heating the 2-chloropyridine (B119429) substrate with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the liberated hydrogen chloride.

While specific research on SNAr reactions of this compound is not extensively documented, the reactivity can be inferred from studies on analogous compounds. For example, the reaction of 2-chloropyridines with various amines has been shown to be a viable method for the synthesis of N-substituted aminopyridines.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Substituted Pyridines

EntryPyridine SubstrateNucleophileProductReaction ConditionsYield (%)Reference
12-Chloro-5-nitropyridineMorpholine2-Morpholino-5-nitropyridineWater, KF, 80 °C, 17 h95 organic-chemistry.org
22-FluoropyridinePiperidine2-(Piperidin-1-yl)pyridineWater, KF, 80 °C, 17 h70 organic-chemistry.org
32-Chloro-3-cyano-4-phenyl-pyridineHydrazine hydrate3-Amino-4-phenyl-1H-pyrazolo[3,4-b]pyridineRefluxN/A lookchem.com

Note: The data in this table is based on reactions with analogous substituted pyridine compounds and is intended to be illustrative of the potential reactivity of this compound.

Palladium-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. For this compound, the chloro substituent at the C2 position serves as an excellent handle for such transformations. These reactions typically involve an aryl or vinyl halide (in this case, the 2-chloropyridine derivative), a coupling partner (e.g., a boronic acid, amine, or alcohol), a palladium catalyst, a suitable ligand, and a base.

C-C Bond Formation:

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, involving the reaction of an aryl halide with an organoboron compound, such as a boronic acid or its ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The application of the Suzuki-Miyaura coupling to this compound would allow for the introduction of various aryl or vinyl substituents at the C2 position. For instance, the coupling of 5-amino-2-chloropyridine with sterically hindered 2,6-dimethylphenylboronic acid has been reported. mdpi.com

Another important C-C bond-forming reaction is the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne. This reaction provides a direct route to arylalkynes and is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orglibretexts.org This methodology could be used to introduce alkynyl moieties at the C2 position of the target molecule.

C-N Bond Formation:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and a primary or secondary amine. nih.govnih.gov This reaction has become a cornerstone of medicinal chemistry for the synthesis of arylamines. nih.gov Applying this reaction to this compound would enable the synthesis of a wide array of 2-amino-substituted pyridine derivatives by coupling with various amines. The choice of palladium catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination, with various generations of catalysts developed to improve efficiency and substrate scope. nih.gov

C-O Bond Formation:

Analogous to the Buchwald-Hartwig amination, palladium-catalyzed methods have been developed for the formation of C-O bonds, often referred to as the Buchwald-Hartwig ether synthesis. This reaction involves the coupling of an aryl halide with an alcohol or phenol (B47542) to form aryl ethers. This strategy could be employed to introduce alkoxy or aryloxy groups at the C2 position of this compound.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Substituted Pyridines

EntryPyridine SubstrateCoupling PartnerReaction TypeCatalyst/LigandProductYield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄2-Methyl-5-phenylpyridin-3-amine85 mdpi.com
22-BromopyridinesVolatile aminesBuchwald-HartwigPd₂(dba)₃ / Xantphos2-Aminopyridine derivatives60-95 sciforum.net
32-Amino-3-bromopyridinesPhenylacetyleneSonogashiraPd(PPh₃)₂Cl₂ / CuI2-Amino-3-(phenylethynyl)pyridines72-96 researchgate.net

Note: The data in this table is based on reactions with analogous substituted pyridine compounds and is intended to be illustrative of the potential reactivity of this compound.

Multi-Component Reactions for Structural Diversification of the Pyridine Core

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The functional groups present in this compound, particularly the amino group, make it a suitable candidate for participation in various MCRs, leading to significant structural diversification of the pyridine core.

One of the most well-known MCRs is the Ugi four-component reaction (U-4CR). The classical Ugi reaction involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. nih.gov The amino group of this compound could serve as the amine component in an Ugi reaction, allowing for the introduction of a complex substituent at the 5-position.

Another important MCR is the Passerini three-component reaction, which involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. While the parent molecule does not directly participate as a primary component in the classical Passerini reaction, its derivatives could be designed to do so.

Furthermore, other MCRs that can construct new heterocyclic rings fused to the pyridine core could be envisaged. For example, reactions involving the amino group and a suitable combination of other reactants could lead to the formation of pyrido[2,3-d]pyrimidines or other fused systems. rsc.orgresearchgate.net The development of novel MCRs involving aminopyridine derivatives is an active area of research, offering efficient pathways to complex heterocyclic structures.

Table 3: Examples of Multi-Component Reactions Involving Aminopyridine Derivatives

EntryAminopyridine DerivativeOther ComponentsReaction TypeProductYield (%)Reference
12-AminopyridinesTriethyl orthoformate, primary aminesPyrido[2,3-d]pyrimidine synthesis4-Substituted aminopyrido[2,3-d]pyrimidines61-85 rsc.orgresearchgate.net
22-Amino-3-cyanopyridinesAldehydes, malononitrile, ammonium (B1175870) acetatePyridine synthesis2-Amino-3-cyano-4,6-disubstituted pyridinesN/A
32-Aminoacetonitrileα-Azidovinylketones, aldehydesDomino reaction for 4-aminopyridinesPolysubstituted 4-aminopyridinesGood

Note: The data in this table is based on reactions with analogous aminopyridine compounds and is intended to be illustrative of the potential reactivity of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of (5-Amino-2-chloropyridin-4-yl)methanol, distinct signals corresponding to each type of proton in the molecule are expected. The pyridine (B92270) ring protons, the aminyl (-NH₂) protons, the methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton will each resonate at characteristic chemical shifts.

The aromatic region would likely display two singlets for the two non-equivalent protons on the pyridine ring. The proton at position 3 (adjacent to the amino group) would likely appear at a different chemical shift than the proton at position 6 (adjacent to the chlorine atom). For the related compound, 5-amino-2-chloropyridine (B41692), the proton at position 3 appears around 6.9 ppm, the proton at position 4 around 7.2 ppm, and the proton at position 6 around 7.8 ppm. chemicalbook.com For this compound, we can predict a similar pattern, although the presence of the methanol (B129727) group at position 4 will influence the exact chemical shifts.

The amino group protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The methylene protons (-CH₂-) of the methanol group would likely present as a singlet, integrating to two protons. The hydroxyl proton (-OH) of the methanol group would also appear as a singlet, and its chemical shift is also highly dependent on experimental conditions.

Predicted ¹H NMR Data for this compound

Functional GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-3~7.0 - 7.5Singlet1H
Pyridine H-6~7.8 - 8.2Singlet1H
-NH₂Variable (broad)Singlet2H
-CH₂OH~4.5 - 5.0Singlet2H
-CH₂OHVariableSinglet1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The pyridine ring will exhibit five signals corresponding to its five carbon atoms. The carbon atom bearing the chlorine (C-2) is expected to be significantly deshielded. The carbons attached to the amino group (C-5) and the methanol group (C-4) will also have characteristic chemical shifts. For the related 5-amino-2-chloropyridine, the carbon shifts are observed at approximately 146.7 (C-2), 110.5 (C-3), 138.8 (C-4), 125.7 (C-5), and 146.9 (C-6) ppm. chemicalbook.com The introduction of the methanol group at C-4 in the target molecule will alter these values. The carbon of the methylene group (-CH₂OH) will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~115 - 120
C-4~140 - 145
C-5~130 - 135
C-6~145 - 150
-CH₂OH~60 - 65

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. While there are no adjacent protons on the pyridine ring in this specific substitution pattern, COSY could be used to confirm the absence of such couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This would allow for the definitive assignment of which proton signal corresponds to which carbon signal in the pyridine ring and the methylene group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman analysis, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=N, C=C, and C-Cl functional groups. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the alcohol would be a broad band around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also provide valuable structural information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. acs.orgresearchgate.netacs.org The symmetric stretching vibrations of non-polar bonds are generally more intense in Raman than in IR.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
-NH₂N-H Stretch3300 - 3500
-OHO-H Stretch3200 - 3600 (broad)
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch< 3000
Pyridine RingC=C and C=N Stretch1400 - 1600
-CH₂-Scissoring~1450
C-OC-O Stretch1000 - 1260
C-ClC-Cl Stretch< 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

The molecular formula of this compound is C₆H₇ClN₂O, which corresponds to a monoisotopic mass of approximately 158.02 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 158. Due to the presence of a chlorine atom, an isotopic peak (M+2) at m/z 160 with an intensity of about one-third of the M⁺ peak would be characteristic.

Common fragmentation pathways for this molecule could involve the loss of small neutral molecules or radicals. For instance, the loss of a hydroxyl radical (•OH) from the methanol group, or the loss of a hydrogen chloride (HCl) molecule. Alpha-cleavage next to the amino or hydroxyl groups is also a common fragmentation pattern in mass spectrometry. miamioh.edu

Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Possible Identity
[M]⁺158Molecular Ion
[M+2]⁺160Isotope Peak (³⁷Cl)
[M-H]⁺157Loss of a hydrogen radical
[M-OH]⁺141Loss of a hydroxyl radical
[M-CH₂O]⁺128Loss of formaldehyde
[M-Cl]⁺123Loss of a chlorine radical

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Currently, there is no publicly available crystal structure data for this compound. Obtaining such data would require the growth of suitable single crystals and subsequent analysis. This would be a crucial step for a complete and unambiguous structural characterization of the compound.

for this compound

The comprehensive characterization of novel chemical entities is foundational to understanding their physicochemical properties and potential applications. For the compound this compound, a variety of advanced spectroscopic and structural analysis techniques are employed to elucidate its atomic arrangement, crystalline nature, and electronic properties. These methodologies provide critical insights into the molecule's three-dimensional structure, crystalline phase purity, and electronic behavior.

The precise structural and electronic characterization of this compound relies on a suite of sophisticated analytical techniques. These methods are indispensable for confirming the molecular structure, identifying crystalline phases, and understanding the electronic transitions within the molecule.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure-property relationships.

While specific crystallographic data for this compound is not widely available in the surveyed literature, the analysis of structurally related pyridine derivatives provides a framework for what can be expected. For instance, studies on compounds like 3,5-dichloropyridin-4-amine have demonstrated the power of SCXRD in elucidating the crystal packing and hydrogen bonding networks that dictate the supramolecular architecture. ijream.org In a typical SCXRD experiment, a suitable single crystal is grown, often through slow evaporation from a solvent such as methanol. ijream.org The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure.

For a related compound, 3,5-dichloropyridin-4-amine, single crystal X-ray diffraction revealed an orthorhombic crystal system with the space group Pna2_1. ijream.org The unit cell parameters were determined to be a = 13.3133(9) Å, b = 12.9286(11) Å, and c = 3.8678(3) Å, with α = β = γ = 90°. ijream.org Such data allows for the precise determination of the molecular geometry and the identification of intermolecular forces, such as hydrogen bonds, which play a key role in the stability of the crystal lattice. ijream.org

Table 1: Illustrative Crystallographic Data for a Related Pyridine Derivative (3,5-dichloropyridin-4-amine)

Parameter Value
Crystal System Orthorhombic
Space Group Pna2_1
a (Å) 13.3133(9)
b (Å) 12.9286(11)
c (Å) 3.8678(3)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 665.73(9)
Z 4

Data sourced from a study on 3,5-dichloropyridin-4-amine and is provided for illustrative purposes. ijream.org

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD and is primarily used to identify the crystalline phases of a bulk sample. It is a rapid and non-destructive method that provides a characteristic "fingerprint" of a crystalline material. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to a specific crystalline structure.

In the context of substituted pyridines, PXRD is instrumental in confirming the phase purity of a synthesized batch of material. For example, in the study of 2-amino-5-chloropyridine (B124133) tetrachloromercurate, a hybrid material, PXRD was used to confirm the crystalline nature of the compound. researchgate.net The diffraction peak profile provides information about the crystallinity and can be used to identify the presence of any impurities or different polymorphic forms. researchgate.net The analysis of the PXRD pattern for this related compound showed distinct peaks, with the highest intensity peak corresponding to the (0 3 2) plane, confirming its crystalline nature. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of a molecule. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic transitions and the extent of conjugation within the molecule.

For pyridine derivatives, the position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the nature and position of the substituents on the pyridine ring. The amino (-NH2), chloro (-Cl), and hydroxymethyl (-CH2OH) groups in this compound are all expected to influence its electronic absorption profile.

A study on a related compound, 2-amino-5-chloropyridine tetrachloromercurate, recorded UV-Vis absorption spectra in the 200 to 800 nm wavelength range. researchgate.net This analysis revealed a cut-off wavelength (λ_c) at 348 nm, which was used to determine the optical energy band gap of the material to be 3.566 eV. researchgate.net The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum that provide insights into the electronic transitions (e.g., π → π* and n → π*) and the degree of electronic conjugation in the molecule.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-amino-5-chloropyridine
3,5-dichloropyridin-4-amine
2-amino-5-chloropyridine tetrachloromercurate

Structure Activity Relationship Sar Studies of 5 Amino 2 Chloropyridin 4 Yl Methanol Derivatives in in Vitro Research

Design Principles for Pyridylmethanol and Aminochloropyridine-Based Scaffolds in Target-Oriented Research

The design of bioactive molecules often starts with a core structure, or scaffold, known to interact with biological targets. researchgate.net The pyridylmethanol and aminochloropyridine scaffolds are valuable starting points for developing targeted therapies, particularly for cancer and infectious diseases. rsc.orgresearchgate.netnih.gov The core principle is to use these scaffolds as a foundation for creating libraries of compounds with diverse functionalities, aiming to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

Rational drug design strategies are frequently employed. nih.govnih.gov For instance, in designing kinase inhibitors, the aminopyridine moiety can serve as a "hinge-binding" element, forming crucial hydrogen bonds within the ATP-binding site of the target kinase. researchgate.netmdpi.com Molecular hybridization, which combines pharmacophoric elements from different bioactive molecules, is another key principle. mdpi.com This approach has been used to create hybrid compounds from a pyrrolo[2,3-d]pyrimidine nucleus and fragments of known inhibitors to develop new Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. mdpi.com Similarly, combining thiazole (B1198619) and pyrazoline nuclei has been explored to design dual EGFR/HER2 inhibitors. nih.gov Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a vital role in predicting how derivatives will interact with their targets, thus guiding the synthesis of more effective compounds. nih.govchemrevlett.com

In Vitro Biological Screening Methodologies for Derivatives

Assessment of Antimicrobial Activity Against Microorganisms (e.g., bacteria, fungi, Mycobacterium tuberculosis)

The antimicrobial potential of new chemical entities is a critical area of investigation. For derivatives of the (5-Amino-2-chloropyridin-4-yl)methanol scaffold, in vitro antimicrobial activity is typically assessed against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netnih.gov

Standard methodologies include the agar-well diffusion method and the broth dilution method to determine the Minimum Inhibitory Concentration (MIC). researchgate.netnih.gov The agar-well diffusion technique provides a preliminary indication of antimicrobial activity by measuring the diameter of the zone of inhibition around a well or disk containing the test compound. researchgate.netmdpi.com The MIC assay is a more quantitative method that establishes the lowest concentration of a compound that prevents visible growth of a microorganism. nih.gov For example, a study on Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives evaluated their effects on bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Aspergillus flavus and Penicillium expansum. researchgate.netresearchgate.net Some derivatives have also been tested against Mycobacterium tuberculosis, highlighting the broad applicability of these scaffolds. nih.gov

Below is a data table summarizing the antimicrobial activity of selected 2-amino-4-chloropyridine derivatives, illustrating the zone of inhibition against various microorganisms. researchgate.net

Enzyme Inhibition Assays and Ligand-Target Interactions

Enzyme inhibition is a primary mechanism of action for many drugs, and derivatives of aminopyridine are frequently evaluated as enzyme inhibitors. rsc.orgmdpi.combioivt.com These assays are crucial for determining a compound's potency and selectivity for its intended target. mdpi.com The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. mdpi.comnih.gov

Derivatives based on aminopyridine scaffolds have been successfully developed as potent inhibitors for a variety of enzymes, including:

Kinases: Tropomyosin receptor kinase (TRK), PIM-1 kinase, VEGFR-2, and HER-2 are important targets in cancer therapy. nih.govacs.orgmdpi.com Enzyme-linked immunosorbent assays (ELISAs) are commonly used to measure the inhibitory activity against these kinases. mdpi.com

α-Glucosidase: Aminopyridine thiourea (B124793) derivatives have been identified as powerful, non-competitive inhibitors of this enzyme, which is relevant for managing diabetes. rsc.org

Cytochrome P450 (CYP) enzymes: Inhibition studies on CYP enzymes are essential to predict potential drug-drug interactions. bioivt.comnih.gov For example, 4-aminopyridine (B3432731) showed weak inhibition of CYP2E1 only at high concentrations and did not inhibit other major CYP isoforms. nih.gov

The following table presents IC50 values for selected pyridine (B92270) derivatives against various enzyme targets. rsc.orgnih.govacs.org

Cell-Based Assays for Mechanistic Pathway Elucidation

To understand how a compound affects cellular processes, a variety of cell-based assays are employed. These assays bridge the gap between molecular target inhibition and physiological response. nih.gov For potential anticancer agents derived from the this compound scaffold, these studies are typically conducted using human cancer cell lines. rsc.orgacs.org

Key cell-based assays include:

Cytotoxicity Assays: The MTT assay is widely used to assess the effect of a compound on cell viability and to determine its IC50 value against different cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). acs.orgnih.gov

Apoptosis and Cell Cycle Analysis: Flow cytometry is a powerful technique used to investigate whether a compound induces programmed cell death (apoptosis) or causes cell cycle arrest. acs.orgnih.gov For instance, a novel pyridine derivative was shown to induce apoptosis and cause cell cycle arrest in ovarian cancer cells. nih.gov Another study found that a potent PIM-1 inhibitor increased the total apoptosis in MCF-7 cells by over 50-fold compared to the control group. acs.org

DNA Damage Assays: The comet assay and immunofluorescence staining for markers like γH2AX can reveal if a compound causes DNA damage, a common mechanism for anticancer drugs. nih.gov

Elucidation of Key Structural Motifs and Substituent Effects on In Vitro Activity

The biological activity of derivatives based on the this compound scaffold is highly dependent on the nature and position of various substituents on the pyridine ring and associated side chains. researchgate.netresearchgate.netmdpi.com Structure-activity relationship (SAR) studies aim to decipher these effects to guide the development of more potent and selective compounds. researchgate.netnih.gov

For antimicrobial agents, SAR studies on 2-amino-4-chloropyridine derivatives revealed that the presence of certain substituents on the phenyl ring of Schiff bases significantly influenced their activity. researchgate.netresearchgate.net Specifically:

Electron-withdrawing groups (e.g., -NO2, -Cl) and electron-donating groups (e.g., -OH, -OCH3) at different positions on the aromatic aldehyde ring led to variable antimicrobial efficacy. researchgate.netresearchgate.net

Compounds with a hydroxyl group at the ortho position or a nitro group at the para position of the phenyl ring exhibited significant activity against both bacteria and fungi. researchgate.netresearchgate.net

In the context of enzyme inhibitors, the length and nature of alkyl chains can be critical. In a series of 2-aminopyrimidine (B69317) derivatives evaluated as β-glucuronidase inhibitors, an increase in the length of an alkyl substituent at the C-4 position of a phenyl ring correlated with increased inhibitory activity. mdpi.com Similarly, for antimycobacterial agents, increasing the carbon chain length of alkyl derivatives led to enhanced activity against M. tuberculosis and M. kansasii. nih.gov

Rational Design and Synthesis of Analogues for Enhanced In Vitro Efficacy and Selectivity

The insights gained from SAR studies are fundamental to the rational design of new analogues with improved therapeutic profiles. nih.govnih.govnih.gov The goal is to optimize lead compounds to enhance their efficacy against the intended target while minimizing off-target effects. nih.gov

Key strategies in the rational design and synthesis of analogues include:

Scaffold Hopping and Molecular Hybridization: These approaches involve replacing a core scaffold with a structurally different but functionally similar one or combining key features from multiple known active compounds to create a novel hybrid molecule. mdpi.com This has been effectively used to develop new kinase inhibitors by merging fragments of a known drug, Pexidartinib, with a pyrrolo[2,3-d]pyrimidine nucleus. mdpi.com

Structure-Based Design: Utilizing the three-dimensional structure of the target protein, medicinal chemists can design molecules that fit precisely into the binding site, maximizing favorable interactions. chemrevlett.com This often involves computational modeling to predict binding modes and affinities before synthesis. rsc.orgnih.gov

Synthetic Chemistry: The synthesis of these rationally designed analogues often involves multi-step reaction sequences. Common synthetic routes include Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions to form key carbon-nitrogen and carbon-carbon bonds, respectively, allowing for the introduction of diverse substituents onto the core scaffold. mdpi.com

Through these iterative cycles of design, synthesis, and in vitro testing, researchers can systematically refine the structure of derivatives to achieve nanomolar potency against their targets and improve properties essential for further development. nih.govnih.gov

Applications of 5 Amino 2 Chloropyridin 4 Yl Methanol in Advanced Chemical and Materials Science Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of three distinct functional groups—amino, chloro, and hydroxymethyl—on the pyridine (B92270) scaffold endows (5-Amino-2-chloropyridin-4-yl)methanol with considerable versatility as a building block in organic synthesis. mdpi.comnih.gov Each of these groups offers a handle for selective chemical transformations, allowing for the stepwise construction of complex molecular architectures. This multi-functionality is a key aspect of Diversity-Oriented Synthesis (DOS), a strategy aimed at creating libraries of structurally diverse compounds from a common starting material. mdpi.com

The reactivity of the functional groups can be summarized as follows:

Amino Group (-NH2): This primary amine is a potent nucleophile and can readily undergo a variety of reactions, including acylation, alkylation, arylation, and diazotization. This allows for the introduction of a wide range of substituents or its conversion into other functional groups, such as azides, which are useful in bioorthogonal "click" chemistry. mdpi.com

Chloro Group (-Cl): The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and can be displaced by various nucleophiles. Furthermore, it serves as a reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Hydroxymethyl Group (-CH2OH): This primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of derivatives. It can also be converted into a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution or can participate in ether and ester formation.

The differential reactivity of these sites allows for orthogonal protection and deprotection strategies, enabling chemists to selectively modify one part of the molecule while leaving the others intact. This controlled, stepwise functionalization is crucial for the synthesis of complex natural product analogs and novel pharmaceutical scaffolds. mdpi.com

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Reagents Resulting Functionality
Amino (-NH2) Acylation Acyl chlorides, Anhydrides Amide
Diazotization NaNO2, HCl Diazonium salt (can be converted to -N3, -OH, -X)
Reductive Amination Aldehydes/Ketones, NaBH3CN Secondary/Tertiary Amine
Chloro (-Cl) Nucleophilic Substitution Alkoxides, Amines Ether, Substituted Amine
Suzuki Coupling Boronic acids, Pd catalyst Aryl/Alkyl substitution
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst Alkynyl substitution
Hydroxymethyl (-CH2OH) Oxidation PCC, MnO2, DMP Aldehyde, Carboxylic Acid
Esterification Carboxylic acids, Acyl chlorides Ester
Etherification Alkyl halides, Base Ether

Role in the Design and Synthesis of Heterocyclic Ligands for Coordination Chemistry

The structure of this compound is well-suited for the design of novel heterocyclic ligands for coordination chemistry. The pyridine ring nitrogen and the exocyclic amino group can act as a bidentate chelate, binding to a single metal center to form a stable five-membered ring. Such coordination motifs are common in the development of catalysts and functional metal complexes. mdpi.comias.ac.in

The synthesis of metal complexes often involves the direct reaction of the ligand with a metal salt, such as those of copper(II), cobalt(II), or nickel(II). ias.ac.in The hydroxymethyl and chloro substituents provide additional opportunities for tailoring the ligand's properties. For instance, the hydroxymethyl group can be extended to create polydentate ligands capable of forming more intricate coordination architectures. The chlorine atom can be replaced through cross-coupling reactions to introduce sterically bulky or electronically-tuned groups that can modulate the coordination environment of the metal center, thereby influencing the catalytic activity or photophysical properties of the resulting complex. researchgate.net

The synthesis of a Schiff base by condensing the amino group with an aldehyde is a common strategy to produce tridentate or higher-denticity ligands. researchgate.net These more complex ligands can stabilize various metal ions in different oxidation states and geometries, leading to applications in areas such as catalysis for organic reactions (e.g., Henry reaction) and the development of materials with interesting magnetic or optical properties. ias.ac.in

Application in the Development of Functional Organic Materials

The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced functional organic materials.

Phosphazene-Based Ionic Liquids: Phosphazenes are compounds with a P-N backbone that can be functionalized to create materials with diverse properties, including ionic liquids. researchgate.netnih.gov The amino or hydroxymethyl group of this compound could be used to graft the pyridine moiety onto a cyclophosphazene ring (e.g., hexachlorocyclotriphosphazene). Subsequent quaternization of the pyridine nitrogen or a side-chain nitrogen atom would lead to the formation of a phosphazene-based ionic liquid. nih.govresearchgate.net These materials are investigated for use as non-flammable electrolytes, lubricants, and catalysts due to their high thermal stability and tunable properties. researchgate.netresearchgate.net

Electron Transport and Passivating Materials in Perovskite Solar Cells: In the field of photovoltaics, particularly perovskite solar cells (PSCs), defect passivation at the surface and grain boundaries of the perovskite film is critical for improving efficiency and stability. rsc.orgrsc.org Small molecules containing Lewis basic functional groups, such as amines, are effective at coordinating with undercoordinated Pb2+ ions, which are a primary source of defects. nih.gov

Table 2: Research Findings on Amino-Functionalized Additives in Perovskite Solar Cells

Additive Molecule Key Functional Groups Observed Effects Champion PCE Reference
5-Aminothiazole Hydrochloride (5ATCl) Amino, Thiazole (B1198619) N Reduced defect density, increased grain size, favorable energy level alignment. 26.38% (certified 25.87%) rsc.org
(s)-(−)-4-amino-2-hydroxybutyric acid (AHBA) Amino, Hydroxyl, Carboxyl Multi-site passivation, delayed crystallization, stabilized crystal structure. 20.31% rsc.org
4-Aminophthalonitrile (4-APN) Amino, Cyano Mitigated surface defects, negligible performance degradation after 1200 hours. Not specified nih.gov

Development of Molecular Probes for Chemical Biology Investigations

Molecular probes are essential tools in chemical biology for visualizing and perturbing biological processes in real-time. mdpi.com The structure of this compound contains key features that make it an attractive scaffold for the development of such probes. sigmaaldrich.com

The primary amino group is a particularly valuable handle for chemical modification. mdpi.com It can be readily converted into an azide (B81097) group, which can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions—a cornerstone of "click chemistry." mdpi.com This allows the pyridine scaffold to be attached to biomolecules (e.g., proteins, nucleic acids) that have been metabolically or synthetically tagged with an alkyne.

Furthermore, the aminopyridine core itself can exhibit fluorescent properties. mdpi.com By conjugating this core to other molecules or by modifying its substituents, its photophysical properties (e.g., quantum yield, emission wavelength) can be tuned. This allows for the creation of "pro-fluorescent" probes, where the fluorescence is "switched on" only after a specific chemical reaction, such as a click reaction with a biological target. mdpi.com Such probes enable the selective labeling and imaging of biomolecules within complex cellular environments, providing insights into their function, localization, and dynamics. mdpi.com

Future Research Directions and Contemporary Challenges for 5 Amino 2 Chloropyridin 4 Yl Methanol Research

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utilization of (5-Amino-2-chloropyridin-4-yl)methanol is the development of synthetic pathways that are not only high-yielding but also environmentally benign and economically viable. Traditional multi-step syntheses often involve harsh reagents, stoichiometric amounts of activating agents, and significant solvent waste. Future research should prioritize the application of green chemistry principles to overcome these limitations.

Key areas for investigation include:

One-Pot Syntheses: Designing telescoped or one-pot reaction sequences to minimize intermediate isolation, purification steps, and solvent usage.

Catalytic Methods: Replacing stoichiometric reagents with catalytic alternatives to improve atom economy and reduce waste. This includes exploring novel catalysts for chlorination, amination, and functional group interconversion on the pyridine (B92270) ring.

Alternative Energy Sources: Investigating the use of microwave irradiation or flow chemistry to accelerate reaction times, improve yields, and enhance process safety and scalability.

Benign Solvents: Shifting from traditional chlorinated or aprotic polar solvents to greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net

Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes

ParameterHypothetical Traditional RoutePotential Green/Sustainable Route
Starting MaterialsMulti-step from complex precursorsReadily available, simpler pyridine derivatives
Number of Steps3-5 steps with isolation1-2 steps (One-pot or telescoped)
SolventsChlorinated solvents (e.g., DCM, Chloroform)Aqueous systems, ethanol, or solvent-free
ReagentsStoichiometric strong acids/bases, harsh chlorinating agentsCatalytic systems, milder reagents
Energy InputProlonged heating/refluxMicrowave irradiation, flow chemistry
Waste Profile (E-Factor)High (significant inorganic and organic waste)Low (minimal byproducts)

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique arrangement of functional groups on this compound provides a rich landscape for exploring novel chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing chloro group and pyridine nitrogen influences the reactivity of the aromatic ring, while the primary alcohol offers a site for further modification.

Future research should focus on:

Cross-Coupling Reactions: Utilizing the chloro-substituent as a handle for Suzuki, Sonogashira, Buchwald-Hartwig, and other metal-catalyzed cross-coupling reactions to introduce carbon-carbon and carbon-heteroatom bonds.

Coordination Chemistry: Employing the amino group and the pyridine nitrogen as ligands to synthesize novel metal complexes. These complexes could themselves possess interesting catalytic properties for reactions such as the Henry reaction or polymerization. ias.ac.in

Derivatization of Functional Groups: Systematically exploring the selective transformation of the amino and methanol (B129727) groups to generate diverse libraries of amides, esters, ethers, and secondary/tertiary amines.

Ring Transformations: Investigating conditions that could lead to ring-opening or ring-expansion reactions, providing access to different heterocyclic scaffolds.

Table 2: Potential Reactivity and Transformations

Functional GroupPotential Reaction TypeExample Transformation
2-ChloroNucleophilic Aromatic SubstitutionDisplacement with amines, alkoxides, thiols
2-ChloroMetal-Catalyzed Cross-CouplingSuzuki (boronic acids), Sonogashira (alkynes)
4-MethanolOxidationConversion to aldehyde or carboxylic acid
4-MethanolEsterification / EtherificationFormation of esters and ethers
5-AminoAcylation / SulfonylationFormation of amides and sulfonamides
5-AminoDiazotizationConversion to diazonium salt for Sandmeyer-type reactions
Pyridine RingN-OxidationFormation of pyridine-N-oxide to modify reactivity

Advanced Computational Modeling for Predictive Chemical Design and Reactivity

Computational chemistry offers powerful tools to accelerate the research and development process. By modeling this compound and its potential derivatives in silico, researchers can predict their properties and reactivity, thereby guiding experimental efforts and reducing trial-and-error synthesis.

Key computational approaches to be explored include:

Density Functional Theory (DFT): To calculate electronic properties, predict sites of reactivity (e.g., nucleophilicity, electrophilicity), and model reaction mechanisms and transition states.

Molecular Docking: To predict the binding modes and affinities of derivatives within the active sites of biological targets like enzymes and receptors, guiding the design of potential therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of a series of derivatives with their biological activity, enabling the prediction of potency for newly designed compounds.

Pharmacophore Modeling: To identify the key structural features responsible for biological activity, which can then be used to design novel scaffolds with improved properties.

Table 3: Application of Computational Modeling

Computational MethodPredicted Property / ApplicationResearch Goal
Density Functional Theory (DFT)Electron density, bond energies, reaction pathwaysUnderstand and predict chemical reactivity
Molecular DockingBinding affinity, protein-ligand interactionsIdentify potential biological targets and design inhibitors
QSARCorrelation of structure with biological activityPredict the activity of virtual compounds before synthesis
Molecular Dynamics (MD)Conformational flexibility, binding stabilitySimulate behavior in a biological environment

Expanding the Scope of In Vitro Biological Applications and Mechanistic Studies

The substituted aminopyridine scaffold is a well-established pharmacophore present in numerous biologically active molecules. For instance, derivatives of 2-amino-4-chloropyridine (B16104) have been investigated for antimicrobial properties. researchgate.net A significant future direction is the systematic exploration of the biological activity of this compound and its derivatives.

This research should involve:

Broad-Based Screening: Evaluating a library of derivatives against a wide array of biological targets, including kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.

Antimicrobial and Antiproliferative Assays: Testing for activity against various strains of bacteria, fungi, and cancer cell lines. researchgate.netresearchgate.net

Mechanistic Studies: For any "hit" compounds identified, conducting detailed mechanistic studies (e.g., enzyme kinetics, cellular assays, target engagement studies) to elucidate their mode of action. This is crucial for optimizing lead compounds and understanding potential off-target effects.

Table 4: Potential Biological Targets for Screening

Target ClassExamplesTherapeutic Area
KinasesEGFR, Abl, CDKsOncology, Inflammation
ProteasesHIV protease, HCV protease, CaspasesVirology, Apoptosis
GPCRsDopamine receptors, Serotonin receptorsNeuroscience, Metabolism
Microbial EnzymesDNA gyrase, Dihydrofolate reductaseInfectious Diseases

Integration with High-Throughput Synthesis and Screening Platforms for New Chemical Entities

To fully realize the potential of this compound as a scaffold, its chemistry must be integrated with modern drug discovery platforms. High-throughput synthesis (HTS) and screening technologies allow for the rapid generation and evaluation of large compound libraries, significantly accelerating the identification of lead compounds. nih.govku.edu

Future work in this area should focus on:

Developing Robust Synthetic Routes: Creating synthetic pathways for derivatization that are amenable to automation and parallel synthesis in microplate format.

Library Design and Synthesis: Designing and synthesizing diverse chemical libraries based on the this compound core, ensuring a broad coverage of chemical space and drug-like properties. lifechemicals.com

High-Throughput Screening (HTS): Screening these libraries against various biological targets using automated, miniaturized assays to identify initial hits. stanford.edu

Hit-to-Lead Optimization: Utilizing the data from HTS campaigns to inform the next cycle of synthesis and optimization, leveraging both automated synthesis and computational modeling to rapidly improve the potency and selectivity of hit compounds.

Table 5: High-Throughput Campaign Workflow

StageKey ActivitiesTechnology Platform
1. Library SynthesisParallel synthesis of derivatives in 96/384-well platesAutomated liquid handlers, parallel synthesizers
2. Compound ManagementStorage, plating, and quality control of the libraryAutomated compound stores, acoustic dispensers
3. HTS AssayScreening of >100,000 compounds against a targetRobotic plate handlers, high-content imagers, plate readers
4. Data Analysis"Hit" identification and prioritizationInformatics software, statistical analysis tools
5. Hit ConfirmationRe-synthesis and re-testing of primary hitsStandard laboratory and analytical equipment

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.